molecular formula C17H11Br2N5O4 B5162796 N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine

N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine

Cat. No. B5162796
M. Wt: 509.1 g/mol
InChI Key: KEUVQLQFGYIRNK-UHFFFAOYSA-N
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Description

N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine, also known as BBPD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BBPD is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.

Mechanism of Action

The mechanism of action of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is not fully understood. However, it has been proposed that N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine may interact with nitroaromatic compounds through a charge-transfer mechanism, leading to a change in the optical properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine. However, some studies have shown that N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine may have cytotoxic effects on cancer cells. Additionally, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been shown to have low toxicity in zebrafish embryos, making it a potential candidate for further development in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is its high sensitivity and selectivity for nitroaromatic compounds, making it a promising candidate for explosives detection and optical sensors. However, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has some limitations, including its insolubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine research. One potential direction is the development of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine-based sensors for environmental monitoring and homeland security applications. Another direction is the use of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine in biomedical applications, such as cancer therapy and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine and its potential applications in various fields.
In conclusion, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine can be synthesized using various methods, including the nitration of 4-bromoaniline followed by a reaction with 3,5-dinitropyridine. Another method involves the reaction of 4-bromoaniline with 3,5-dinitrochlorobenzene. The resulting N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine compound can be purified using recrystallization or column chromatography.

Scientific Research Applications

N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been studied for its potential applications in various scientific research fields, including explosives detection, optical sensors, and organic electronics. In explosives detection, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been shown to be a highly sensitive and selective sensor for nitroaromatic explosives. In optical sensors, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been used as a fluorescent probe for detecting metal ions. In organic electronics, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been used as a hole-transporting material in organic solar cells and light-emitting diodes.

properties

IUPAC Name

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2N5O4/c18-10-1-5-12(6-2-10)20-16-14(23(25)26)9-15(24(27)28)17(22-16)21-13-7-3-11(19)4-8-13/h1-9H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUVQLQFGYIRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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